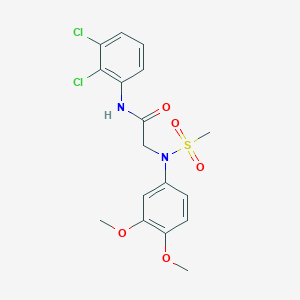![molecular formula C16H13IN2O3 B4849812 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
説明
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as IQOX, is a synthetic compound that has been widely studied for its potential applications in scientific research. IQOX is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the formation of a quinoxaline N-oxide radical intermediate. This intermediate can then react with ROS, leading to the production of a fluorescent signal. This compound has also been shown to have antioxidant properties, which may contribute to its ability to detect ROS.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, reducing oxidative stress and cell death in models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
実験室実験の利点と制限
One of the main advantages of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for ROS, allowing for the specific detection of oxidative stress in cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research involving 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of new fluorescent probes based on the this compound scaffold, with improved stability and selectivity for ROS. Another potential direction is the use of this compound as a therapeutic agent for neurodegenerative diseases, based on its neuroprotective properties. Overall, this compound is a promising compound with a range of potential applications in scientific research.
科学的研究の応用
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively react with ROS, producing a fluorescent signal that can be used to monitor oxidative stress in cells.
特性
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAYTRJUXHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![methyl 4-ethyl-5-methyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4849743.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4849774.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4849783.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4849798.png)
![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
